N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and a trifluoromethyl-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The piperidine and cyanopyridine moieties may play crucial roles in binding to these targets and eliciting a biological response .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide: Similar structure but lacks the trifluoromethyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide: Contains similar functional groups but has a more complex structure.
Uniqueness
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19F3N4O, with a molecular weight of 388.4 g/mol. The structure features a piperidine ring, a cyanopyridine moiety, and a trifluoromethyl-substituted benzamide, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C20H19F3N4O |
Molecular Weight | 388.4 g/mol |
CAS Number | 1797573-91-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer and neurological disorders.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes that play critical roles in disease progression.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects. A study highlighted the involvement of the serotonergic system, particularly the modulation of 5-HT receptors, which are crucial in managing Major Depressive Disorder (MDD) . This suggests that the compound could be explored for developing new antidepressants.
Antitumor Activity
In vitro studies have demonstrated that related compounds possess significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines . This activity is attributed to their ability to bind to DNA and interfere with cellular processes.
Case Studies and Research Findings
- Antidepressant-Like Effects : A study investigated the effects of related compounds on mice models, demonstrating significant improvements in behavioral tests indicative of antidepressant activity .
- Antitumor Activity : Another research effort focused on evaluating the cytotoxic effects of structurally similar benzamides against cancer cell lines, revealing promising results in inhibiting tumor growth .
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)17-5-1-3-15(11-17)19(28)26-13-14-6-9-27(10-7-14)18-16(12-24)4-2-8-25-18/h1-5,8,11,14H,6-7,9-10,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOOHBSYIOUGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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